Benzo[a]acridin-12-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20690-04-4 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
benzo[a]acridin-12-amine |
InChI |
InChI=1S/C17H12N2/c18-17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)17/h1-10H,(H2,18,19) |
InChI Key |
SOKJXIAFZCFMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)N |
Origin of Product |
United States |
Synthetic Methodologies for Benzo a Acridin 12 Amine and Its Analogs
Classical and Modern Synthetic Approaches
The construction of the benzo[a]acridine core and the introduction of the C12-amino group have been achieved through a variety of synthetic routes. These methods offer different levels of efficiency, regioselectivity, and functional group tolerance.
Multi-component Condensation Reactions
One-pot multi-component reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules like benzo[a]acridine derivatives from simple starting materials. redalyc.org These reactions often involve the condensation of an aromatic aldehyde, a naphthylamine derivative, and a suitable C-H acid or its equivalent.
A notable example is the three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone. scielo.org.mx This reaction, often catalyzed by an acid, proceeds to form tetrahydrobenzo[c]acridin-8(9H)-one derivatives. scielo.org.mx The use of sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) as a nanoporous, heterogeneous acid catalyst under solvent-free conditions has been reported to be highly efficient, affording the products in excellent yields with short reaction times. redalyc.orgscielo.org.mx The catalyst can be recovered and reused multiple times without a significant loss of activity. scielo.org.mx Other catalysts, such as triethylbenzylammonium chloride in an aqueous medium, have also been employed for similar transformations. researchgate.net
Similarly, a one-pot domino protocol for the synthesis of 7-arylbenzo[c]acridine-5,6-diones has been developed by reacting 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines using p-toluenesulfonic acid as a catalyst. rsc.org These MCRs provide a straightforward entry to diversely substituted benzo[a]acridine analogs.
Table 1: Examples of Multi-component Condensation Reactions for Benzo[a]acridine Analogs
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | 1-Naphthylamine | Dimedone | SBA-Pr-SO3H | Tetrahydrobenzo[c]acridin-8(9H)-one | scielo.org.mx |
| Aromatic Aldehyde | Aromatic Amine | 2-Hydroxynaphthalene-1,4-dione | p-Toluenesulfonic acid | 7-Arylbenzo[c]acridine-5,6-dione | rsc.org |
| Aromatic Aldehyde | 1-Naphthylamine | 5,5-Dimethyl-1,3-cyclohexadione | Triethylbenzylammonium chloride | 10,10-Dimethyl-7-aryl-7,9,10,11-tetrahydro-9H-benzo[c]acridin-8-one | researchgate.net |
Annulation and Cyclization Strategies
Annulation and cyclization reactions are fundamental strategies for constructing the fused ring system of benzo[a]acridines. These methods often involve the formation of one or more rings in a single synthetic operation.
One such approach involves the radical perfluoroalkylation of α-(biaryl-2-yl)vinyl azides. acs.orgnih.gov In this reaction, the addition of a perfluoroalkyl radical to the vinyl azide (B81097) generates an iminyl radical. This radical subsequently undergoes cyclization with an intramolecular arene moiety to furnish the aza-polycyclic aromatic hydrocarbon (aza-PAH) skeleton. acs.orgnih.gov
Another strategy is the rhodium-catalyzed cascade C-H activation and alkyne annulation. nih.gov This electrochemical method allows for the modular synthesis of aza-PAHs. The reaction proceeds through a domino sequence of C-H functionalization steps, facilitated by a multifunctional O-methylamidoxime directing group. nih.gov This approach has been shown to be effective in constructing complex aza-PAH frameworks.
Aza Diels-Alder Reactions
The aza-Diels-Alder reaction, a variation of the conventional Diels-Alder reaction where a nitrogen atom replaces a carbon in the diene or dienophile, is a powerful tool for the synthesis of nitrogen-containing six-membered rings. wikipedia.orgrsc.org This reaction has been utilized in the synthesis of benzoquinoline derivatives, which are structurally related to benzo[a]acridines. nih.gov
In a typical aza-Diels-Alder approach, an imine acts as the dienophile, reacting with a diene to form a tetrahydropyridine (B1245486) ring system. wikipedia.org The reaction can be promoted by Lewis acids and can exhibit high stereoselectivity, particularly with cyclic dienes. wikipedia.org The imine itself can be generated in situ from an amine and an aldehyde, such as formaldehyde. wikipedia.org This methodology provides a convergent and modular route to highly substituted benzoquinoline cores, which can be further elaborated to benzo[a]acridine derivatives. nih.gov
Ring-Opening and Recyclization Processes
Ring-opening and recyclization strategies offer a unique approach to the synthesis of complex heterocyclic systems. These methods involve the cleavage of an existing ring followed by the formation of a new ring system.
A notable example is the synthesis of benzodiazepine (B76468) derivatives through the ring-opening/ring-closure of benzimidazole (B57391) salts. nih.govresearchgate.net While not directly leading to benzo[a]acridines, this strategy highlights the potential of ring transformation reactions in heterocyclic synthesis. A similar conceptual approach could be envisioned for the transformation of other heterocyclic systems into the benzo[a]acridine framework. For instance, a strategy involving the deaminative ring contraction of biaryl-linked azepines has been developed for the synthesis of benzo[h]quinolines. nih.gov This process involves the excision of a nitrogen atom from a seven-membered ring to form a six-membered aromatic ring. nih.gov
Furthermore, the ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols. rsc.org This type of reaction, while not a direct route to benzo[a]acridines, is crucial for installing amino functionalities, which could be precursors to the C12-amine group in benzo[a]acridin-12-amine.
Carbon-Hydrogen (C-H) Functionalization and Coupling Reactions
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials. acs.org This approach has been successfully applied to the synthesis of aza-PAHs.
Another significant advancement is the rhoda-electrocatalyzed domino C-H functionalization, which enables the synthesis of aza-PAHs through a cascade of alkyne annulations. nih.gov This method demonstrates high chemo- and regioselectivity. nih.gov Furthermore, a zinc-catalyzed protocol for the synthesis of benzo[b]acridine-6,11-diones from naphthoquinone and 2-carbonyl-anilines has been reported, proceeding via C-H functionalization. nih.gov
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of benzo[a]acridines and their analogs, enabling milder reaction conditions, higher efficiency, and improved selectivity. Both homogeneous and heterogeneous catalysts have been employed in various synthetic strategies.
In multi-component reactions, solid acid catalysts like sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) have proven to be highly effective and recyclable. redalyc.orgscielo.org.mxscielo.org.mx These nanoporous materials provide a large surface area and acidic sites that facilitate the condensation reactions. researchgate.net Other catalysts used in these reactions include p-toluenesulfonic acid and triethylbenzylammonium chloride. researchgate.netrsc.org
Transition metal catalysis is central to many C-H functionalization and coupling reactions. Palladium catalysts are used in domino N-H/C-H coupling reactions for the synthesis of benzo[kl]acridines. rsc.org Rhodium catalysts are employed in electrochemical domino C-H functionalization and alkyne annulation to produce aza-PAHs. nih.gov Zinc triflate has been utilized as a catalyst for the C-H functionalization of naphthoquinone in the synthesis of benzo[b]acridine-diones. nih.gov
The use of Brønsted acidic ionic liquids has also been explored as a recyclable catalyst for the synthesis of related nitrogen-containing heterocycles under metal- and solvent-free conditions, offering a green and atom-economical pathway. rsc.org
Table 2: Catalysts Used in the Synthesis of Benzo[a]acridine Analogs
| Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|
| SBA-Pr-SO3H | Multi-component Condensation | Tetrahydrobenzo[c]acridin-8(9H)-one | redalyc.orgscielo.org.mx |
| p-Toluenesulfonic acid | Multi-component Condensation | 7-Arylbenzo[c]acridine-5,6-dione | rsc.org |
| Palladium Catalyst | N-H/C-H Coupling | Benzo[kl]acridine | rsc.org |
| Rhodium Catalyst | C-H Functionalization/Annulation | Aza-Polycyclic Aromatic Hydrocarbon | nih.gov |
| Zinc Triflate | C-H Functionalization | Benzo[b]acridine-6,11-dione | nih.gov |
| Triethylbenzylammonium chloride | Multi-component Condensation | Tetrahydrobenzo[c]acridin-8-one | researchgate.net |
| Brønsted Acidic Ionic Liquid | Condensation | Benzo scielo.org.mxnih.govimidazo[1,2-a]pyrimidines | rsc.org |
Lewis Acid Catalysis
Lewis acid catalysis plays a crucial role in promoting the synthesis of benzo[a]acridine derivatives. The mechanism often involves the protonation of a carbonyl group on an aldehyde by the acidic catalyst. This activation facilitates a cascade of reactions, including condensation and cyclization steps, ultimately leading to the formation of the benzo[a]acridine core. nih.gov For example, the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives is initiated by the protonation of an aldehyde's carbonyl group by an acidic catalyst. nih.gov
Heterogeneous and Nanoporous Catalysts (e.g., SBA-Pr-SO₃H, γ-Fe₂O₃-HBF₄)
Heterogeneous and nanoporous catalysts have gained significant attention in the synthesis of benzo[a]acridine analogs due to their high efficiency, stability, and recyclability. scielo.org.mxredalyc.orgresearchgate.netnih.govnih.gov
SBA-Pr-SO₃H: Sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H), a nanoporous silica (B1680970) material, has been effectively used as a solid acid catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives. scielo.org.mxredalyc.orgresearchgate.net This catalyst demonstrates high activity and provides excellent product yields in short reaction times under solvent-free conditions. scielo.org.mxredalyc.org The large pore size and high surface area of SBA-15 contribute to its effectiveness. scielo.org.mxredalyc.org
γ-Fe₂O₃-HBF₄ and other magnetic nanocatalysts: Magnetic nanoparticles functionalized with acidic groups, such as γ-Fe₂O₃-HBF₄ and Fe₃O₄@SiO₂@TAD-G2-SO₃H, serve as highly efficient and recoverable catalysts. nih.govresearchgate.net These catalysts are particularly advantageous due to their easy separation from the reaction mixture using an external magnet. nih.govnih.gov For instance, Fe₃O₄@SiO₂@TAD-G2-SO₃H has been used for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives, affording high yields under mild conditions. nih.gov The catalyst's structure, often a core-shell design, ensures its stability and high catalytic activity. nih.gov
Catalyst Reuse and Environmental Considerations
A significant advantage of using heterogeneous and nanocatalysts is their potential for reuse, which aligns with the principles of green chemistry. scielo.org.mxredalyc.orgresearchgate.netnih.govresearchgate.net
Catalyst Recyclability:
SBA-Pr-SO₃H: This catalyst can be easily recovered by simple filtration after the reaction, washed, and reused for several cycles without a significant loss of its catalytic activity. scielo.org.mxredalyc.org Studies have shown it can be recycled up to five times. redalyc.org
Magnetic Nanocatalysts: Catalysts like Fe₃O₄@SiO₂@TAD-G2-SO₃H can be separated from the reaction medium using a magnet and have been successfully reused for up to five cycles with only a slight decrease in activity. nih.gov Another magnetic nanocatalyst demonstrated reusability for up to six cycles without loss of efficiency. researchgate.netnih.gov
Environmental Benefits: The use of these reusable catalysts minimizes chemical waste. nih.gov Furthermore, many of these synthetic protocols are designed to be environmentally friendly by employing solvent-free conditions or aqueous media, further reducing their environmental impact. scielo.org.mxredalyc.orgresearchgate.net
Green Chemistry Principles in Synthesis
The application of green chemistry principles is a growing trend in the synthesis of benzo[a]acridine derivatives, focusing on minimizing waste and using environmentally benign reaction conditions. scielo.org.mxredalyc.orgresearchgate.net
Solvent-Free Reaction Conditions
Conducting reactions without a solvent offers several environmental and economic advantages, including reduced pollution and lower costs. The synthesis of benzo[c]acridine derivatives using SBA-Pr-SO₃H as a catalyst has been successfully carried out under solvent-free conditions at 140°C. scielo.org.mxredalyc.orgresearchgate.net This one-pot, three-component condensation reaction provides excellent yields of the desired products with a simple work-up procedure. scielo.org.mxredalyc.org The absence of a solvent simplifies the purification process and minimizes the generation of volatile organic compounds.
Aqueous Reaction Media
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of 10,10-dimethyl-7-aryl-7,9,10,11-tetrahydro-9H-benzo[c]acridin-8-one derivatives has been achieved in an aqueous medium using triethylbenzylammonium chloride (TEBAC) as a catalyst. asianpubs.orgresearchgate.net Similarly, a mixture of ethanol (B145695) and water has been used as a solvent for the synthesis of benzo[c]acridin-8(9H)-one derivatives catalyzed by Fe₃O₄@SiO₂@TAD-G2-SO₃H. nih.gov These methods provide good yields and represent a cleaner alternative to conventional organic solvents. asianpubs.orgresearchgate.net
Data Tables
Table 1: Synthesis of Benzo[c]acridine Derivatives using SBA-Pr-SO₃H under Solvent-Free Conditions
| Entry | Aldehyde | Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | 4-ClC₆H₄ | 5 | 96 | 268-270 |
| 2 | 3-NO₂C₆H₄ | 2 | 90 | 254-257 |
| 3 | 4-NO₂C₆H₄ | 10 | 90 | 283-285 |
| 4 | 2,4-Cl₂C₆H₃ | 4 | 83 | 287-289 |
| 5 | 2,3-Cl₂C₆H₃ | 10 | 92 | 288-290 |
| 6 | C₆H₅ | 13 | 83 | 256-258 |
| 7 | 2-OCH₃C₆H₄ | 5 | 85 | 262-264 |
| 8 | 4-(CH₃)₂NC₆H₄ | 10 | 83 | 265-268 |
| 9 | 3-OH-4-OCH₃C₆H₃ | 10 | 88 | 252-254 |
| 10 | 4-OCH₃C₆H₄ | 2 | 84 | 245-249 |
Data sourced from a study on the SBA-Pr-SO₃H catalyzed synthesis of benzo[c]acridine derivatives. researchgate.net
Table 2: Recyclability of SBA-Pr-SO₃H Catalyst
| Cycle | Yield (%) |
|---|---|
| 1 | 96 |
| 2 | 95 |
| 3 | 95 |
| 4 | 94 |
| 5 | 93 |
Data reflects the synthesis of a benzo[c]acridine derivative with recycled SBA-Pr-SO₃H. redalyc.org
Microwave and Ultrasound-Assisted Synthesis
The development of sustainable and efficient chemical processes is a paramount goal in modern organic synthesis. In the context of synthesizing complex heterocyclic frameworks like this compound and its analogs, advanced energy input technologies such as microwave (MW) irradiation and ultrasound have emerged as powerful tools. sci-hub.serasayanjournal.co.injocpr.com These methods offer significant advantages over conventional heating techniques, primarily by enabling rapid, efficient, and often cleaner reaction pathways. ajrconline.orgnih.gov The core benefits include dramatically reduced reaction times, improved yields, enhanced product purity, and milder reaction conditions, which align with the principles of green chemistry. jocpr.comrsc.org
Microwave-assisted organic synthesis relies on the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. jocpr.comorientjchem.org This volumetric heating is fundamentally different from conventional methods that rely on external heat sources and slow thermal conduction. orientjchem.org The result is a significant acceleration of reaction rates, often reducing synthesis times from hours or days to mere minutes. rasayanjournal.co.innih.govnih.gov This technique has been successfully applied to the synthesis of acridone (B373769) derivatives, which are key precursors to aminoacridines. For instance, the condensation of 2-methylquinolin-4(2H)-ones with o-chlorobenzaldehyde to form benzo[a]acridone structures has been achieved in 9-12 minutes under solvent-free microwave irradiation, showcasing a substantial improvement over traditional methods. rasayanjournal.co.inresearchgate.net The notable features of the microwave approach are not only the enhanced reaction rates but also the formation of pure products in high yields and the ease of manipulation. rasayanjournal.co.in
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. sci-hub.se This process generates localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in reaction rates and mass transfer. sci-hub.se Sonochemistry has been widely applied in the synthesis of various heterocyclic compounds, proving to be a more convenient method compared to conventional approaches. sci-hub.senih.gov Key advantages include shorter reaction times, the use of greener solvents, lower reaction temperatures, and often the avoidance of catalysts. sci-hub.sescite.ai For example, in the synthesis of related azatetracyclic systems, the use of ultrasound irradiation has been shown to decrease reaction times substantially from two days to just two hours, while also improving yields by 10–15% and reducing the required solvent volume by at least three times. nih.gov While specific data for this compound is not extensively detailed, the principles have been demonstrated in the synthesis of various fused N-heterocyclic derivatives, highlighting the broad applicability of this energy-efficient approach. nih.govnih.govnih.gov
The following tables provide research findings on the synthesis of benzo[a]acridone precursors and a comparative example of ultrasound's efficiency.
Table 1: Microwave-Assisted Synthesis of Benzo[a]acridone Derivatives rasayanjournal.co.inresearchgate.net
This table details the efficient synthesis of various benzo[a]acridone compounds via a microwave-assisted condensation reaction.
| Entry | Reactant 1 | Reactant 2 | Reaction Time (min) | Yield (%) |
| 1 | 2-methylquinolin-4(2H)-one | o-chlorobenzaldehyde | 10 | 92 |
| 2 | 6-chloro-2-methylquinolin-4(2H)-one | o-chlorobenzaldehyde | 9 | 94 |
| 3 | 6-bromo-2-methylquinolin-4(2H)-one | o-chlorobenzaldehyde | 12 | 90 |
| 4 | 8-methyl-2-methylquinolin-4(2H)-one | o-chlorobenzaldehyde | 11 | 91 |
Table 2: Comparative Synthesis of Azide Derivatives - Conventional vs. Ultrasound nih.gov
This table illustrates the significant improvement in reaction efficiency when using ultrasound irradiation compared to conventional room temperature stirring for the synthesis of azatetracyclic derivatives, which are structurally related heterocyclic systems.
| Entry | Compound | Method | Reaction Time | Yield (%) |
| 1a | 10-azido-7,12-dihydro-7,12-epiminonaphthacene | Conventional | 2 days | 80 |
| 1b | 10-azido-7,12-dihydro-7,12-epiminonaphthacene | Ultrasound | 2 hours | 92 |
| 2a | 10-azido-5-methyl-7,12-dihydro-7,12-epiminonaphthacene | Conventional | 2 days | 78 |
| 2b | 10-azido-5-methyl-7,12-dihydro-7,12-epiminonaphthacene | Ultrasound | 2 hours | 90 |
Strategic Functionalization and Derivatization of Benzo a Acridin 12 Amine Scaffolds
Design Principles for Structural Modifications
One common approach involves the introduction of various functional groups at different positions of the acridine (B1665455) ring system. These modifications can influence the molecule's ability to intercalate with DNA, a common mechanism of action for many acridine-based compounds. Furthermore, altering the substitution pattern can impact the compound's solubility, metabolic stability, and ability to cross cell membranes.
Introduction of Heterocyclic Moieties
The incorporation of heterocyclic rings onto the Benzo[a]acridin-12-amine framework represents a significant avenue for creating novel derivatives with diverse biological activities. Nitrogen-containing heterocycles are particularly prevalent in medicinal chemistry due to their ability to participate in various biological interactions. rsc.org The fusion of heterocyclic rings to the acridine core can lead to compounds with unique pharmacological profiles. nih.gov
For instance, the synthesis of pyrido[a]acridines, where a pyridine (B92270) ring is fused to the 'a' bond of the acridine system, has been explored. nih.gov Depending on the nitrogen's position within the fused pyridine ring, different isomers with distinct properties can be generated. nih.gov These structural modifications can influence the compound's potential as an antimicrobial or antitumor agent. nih.gov The methodologies for creating such fused systems often involve multi-step synthetic sequences, including reactions like the Ullmann-amine coupling. nih.gov
| Heterocyclic Moiety | Significance in Drug Discovery | Potential Impact on this compound |
| Pyridine | Common in pharmaceuticals, involved in hydrogen bonding. | Can alter solubility and target binding affinity. |
| Imidazole | Found in many biologically active molecules, acts as a ligand for metal ions. | May introduce new biological targets or enhance existing activities. |
| Thiazole | Present in various drugs, known for a wide range of biological activities. | Could lead to derivatives with novel therapeutic applications. |
| Pyrrole | A fundamental component of many natural products and synthetic drugs. | Can modify the electronic properties and steric profile of the scaffold. |
Incorporation of Specific Functional Groups (e.g., Carboranyl Moieties, Bis(chloroethyl)amine)
The introduction of specific chemical functionalities is a targeted approach to imbue the this compound scaffold with desired properties. Two notable examples are the incorporation of carboranyl moieties and bis(chloroethyl)amine groups.
The bis(2-chloroethyl)amine (B1207034) group is a well-known alkylating agent and is a key component of several anticancer drugs. Its incorporation into a molecule can confer cytotoxic properties by enabling the cross-linking of DNA strands. The synthesis of derivatives containing this group typically involves the reaction of an appropriate precursor with bis(2-chloroethyl)amine hydrochloride. acgpubs.orgchemicalbook.com
The strategic placement of functional groups can significantly influence the biological activity of the resulting compounds. For example, in a series of benzo[c]acridine-diones, certain derivatives showed significant cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov
Spiro Compound Formation Strategies
A more complex structural modification involves the creation of spiro compounds, where two rings share a single common atom. ontosight.ai This strategy introduces a three-dimensional element to the planar acridine system, which can lead to novel interactions with biological targets.
Advanced Spectroscopic and Structural Elucidation of Benzo a Acridin 12 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of one- and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms can be determined.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of a benzo[a]acridin-12-amine derivative is expected to be complex, displaying signals corresponding to the aromatic protons of the fused ring system and any substituents. Protons on the polycyclic aromatic core typically resonate in the downfield region, generally between δ 7.0 and 9.5 ppm. nih.gov For instance, in related benzo[c]acridine derivatives, the aromatic protons appear as a multiplet in the range of δ 7.06-8.06 ppm, while the NH proton of the acridine (B1665455) system gives a singlet at δ 9.28 ppm. scielo.org.mx The amino group protons (NH₂) at the 12-position would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The aromatic carbons of the benzo[a]acridine core typically appear in the δ 100-155 ppm range. In similar tetrahydrobenzo[c]acridin-8(9H)-one derivatives, carbon signals have been observed at values up to δ 193.51 for a carbonyl carbon, with the aromatic and heterocyclic carbons appearing between approximately δ 106 and 153 ppm. scielo.org.mx The carbon atom C-12, being directly attached to the nitrogen atom, would exhibit a chemical shift influenced by the electron-donating nature of the amine group.
A representative compilation of expected ¹H and ¹³C NMR chemical shifts for a hypothetical substituted this compound derivative is presented below, based on data from related structures. nih.govscielo.org.mxasianpubs.org
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzo[a]acridine Derivative
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | 7.0 - 9.5 (multiplets) | 105 - 155 |
| NH (Amine) | Variable, broad singlet | N/A |
| C-12 | N/A | ~150 - 160 |
| Substituent Protons (e.g., -CH₃) | ~2.5 (singlet) | ~20 - 30 |
Two-Dimensional NMR (e.g., NOESY for Conformational Analysis)
Two-dimensional (2D) NMR experiments are indispensable for confirming structural assignments and probing spatial relationships. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. It detects through-space interactions between protons that are in close proximity, typically within 5 Å. In the study of acridine-based hydrazones, 2D NOESY spectra were instrumental in corroborating the existence of different conformers. nih.gov For example, a NOESY cross-peak was observed between specific protons on the acridine core and other nearby protons, confirming their spatial relationship. nih.gov For a this compound derivative, NOESY could reveal the orientation of substituents relative to the planar aromatic system. The observation of a cross-peak between a proton on a substituent and a proton on the benzo[a]acridine nucleus would provide definitive evidence of their proximity in the molecule's preferred conformation. Such studies are vital for understanding how these molecules might interact with biological targets.
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The absorption of infrared radiation excites molecules into higher vibrational states.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The stretching vibrations of the aromatic C=C bonds and the C=N bond of the acridine ring system are expected to appear in the 1650-1450 cm⁻¹ range. nih.govnist.gov For related benzo[c]acridine derivatives, characteristic peaks are seen around 1606 cm⁻¹ (C=O), 1573 cm⁻¹ (C=C), and 1261 cm⁻¹ (C-N). nih.gov The N-H stretching vibrations of the primary amine group at position 12 would give rise to one or two sharp to medium bands in the 3500-3300 cm⁻¹ region, while the N-H bending vibration would be found around 1650-1580 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Variable |
| Aromatic C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |
| N-H Bend (Amine) | 1650 - 1580 | Variable |
| C-N Stretch | 1350 - 1250 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
For this compound, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would confirm its molecular weight. The parent compound, benzo[a]acridine, has a molecular weight of 229.28 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the determination of the molecular formula.
The fragmentation pattern is also highly informative. Aromatic systems like benzo[a]acridine are relatively stable, so the molecular ion peak is often quite intense. researchgate.net For the 12-amine derivative, a common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.org This could lead to the loss of an H radical to form a stable iminium cation. Subsequent fragmentation may involve the loss of small molecules like HCN or C₂H₂ from the ring system. In LC-ESI-QFT MS2 analysis of the parent benzo[a]acridine, the protonated molecule [M+H]⁺ is observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to result in strong absorptions in the UV and possibly the visible region of the electromagnetic spectrum.
Acridine derivatives typically show significant absorption in the 350-450 nm range, which is attributed to π→π* transitions within the aromatic ring system. researchgate.net The UV-Vis spectra of acridine derivatives often display multiple absorption bands corresponding to different electronic transitions within the polycyclic aromatic framework. The addition of an amino group at the 12-position, which acts as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzo[a]acridine, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Studies on acridine derivatives have shown that the absorption spectra can be sensitive to the solvent and pH. researchgate.net
Table 3: Expected UV-Vis Absorption Maxima for a this compound Derivative
| Wavelength (λmax, nm) | Electronic Transition Type |
|---|---|
| ~250 - 280 | π→π |
| ~350 - 450 | π→π |
| >400 (possible) | n→π* |
Elemental Analysis for Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula, especially when a new compound has been synthesized.
The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's composition. For various synthesized benzo[c]acridine and benzoquinoline amine derivatives, elemental analysis has been reported as a crucial part of their characterization. nih.govasianpubs.org
**Table 4: Example of Elemental Analysis Data for a Hypothetical this compound Derivative (C₁₇H₁₂N₂) **
| Element | Calculated % | Found % |
|---|---|---|
| Carbon (C) | 83.58 | 83.51 |
| Hydrogen (H) | 4.95 | 4.99 |
| Nitrogen (N) | 11.47 | 11.42 |
Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)
The purity of this compound and its derivatives is critical for their application and is rigorously assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are primary methods employed for separating the main compound from impurities.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the quantitative analysis and purity determination of acridine compounds. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.
For acridine derivatives, C18 columns are frequently employed as the stationary phase. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve efficient separation of the target compound from any synthesis-related impurities or degradation products. nih.gov A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). nih.gov For instance, a mobile phase of 0.05 M disodium (B8443419) hydrogen phosphate (B84403) dihydrate (adjusted to pH 6.0) and acetonitrile in a 55:45 (v/v) ratio has been successfully used for the separation of aminoacridine compounds. nih.gov Detection is often carried out using a UV detector, with wavelengths set to the absorption maxima of the compounds, such as 240 nm. nih.gov
Capillary liquid chromatography (CLC), a miniaturized form of HPLC, has also been applied for the quantification and impurity profiling of acridine derivatives, demonstrating detection limits in the micromolar (µM) range. nih.gov
HPLC Analysis Parameters for Acridine Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Column | ACE C18, 250 × 4.6 mm, 5 µm particle size | nih.gov |
| Mobile Phase | 0.05 M disodium hydrogen phosphate dihydrate (pH 6.0) : Acetonitrile (55:45, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 240 nm | nih.gov |
| Injection Volume | 20 µL | nih.gov |
| Temperature | Ambient | nih.gov |
Thin-Layer Chromatography (TLC):
TLC is a versatile and rapid technique used for monitoring reaction progress and for the preliminary purity assessment of benzo[a]acridine derivatives. asianpubs.orgscielo.org.mx The technique involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase.
The choice of the developing system (mobile phase) is crucial for achieving good separation. For aminoacridine compounds, a mixture of ethyl acetate (B1210297), methanol, and glacial acetic acid (e.g., in a 65:30:5 by volume ratio) has been shown to be effective. nih.gov The separation is visualized under UV light (often at 254 nm), where compounds appear as distinct spots. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. For example, in the aforementioned system, aminoacridine hydrochloride has an Rf value of approximately 0.40. nih.gov
TLC Analysis Parameters for Aminoacridine
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | TLC aluminum sheets precoated with silica gel F254, 0.25 mm thickness | nih.gov |
| Developing System | Ethyl acetate : Methanol : Acetic acid (65:30:5 by volume) | nih.gov |
| Visualization | UV light | nih.govasianpubs.org |
| Retention Factor (Rf) | 0.40 ± 0.03 | nih.gov |
Specialized Analytical Techniques (e.g., Inductively Coupled Plasma Mass Spectrometry for Boron Analysis)
In cases where this compound is functionalized with specific elements, specialized analytical techniques are required for their quantification. For instance, if the amine is part of a boron-containing compound, such as those designed for Boron Neutron Capture Therapy (BNCT), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice for boron determination. nih.gov
ICP-MS is a highly sensitive elemental analysis technique that combines a high-temperature argon plasma source with a mass spectrometer. springernature.comugent.be The plasma atomizes and ionizes the sample, and the resulting ions are then separated by the mass spectrometer based on their mass-to-charge ratio. springernature.com This allows for the precise and quantitative measurement of specific isotopes, such as ¹⁰B and ¹¹B. uvm.edu
This technique is capable of (ultra-)trace elemental analysis and can be used to determine the concentration of boron in various samples with high accuracy. springernature.comugent.be The detection limits for boron by ICP-MS can be as low as 0.3 ng/mL. rsc.org For routine analysis, sample concentrations are typically prepared to be at or above 10 ppb. uvm.edu The ability to measure isotope ratios is particularly valuable in tracer studies using ¹⁰B-enriched compounds. uvm.edu
Typical ICP-MS System Parameters for Boron Analysis
| Parameter | Setting/Value | Source |
|---|---|---|
| Instrument | VG Elemental PlasmaQuad PQ2+ or equivalent | uvm.edu |
| Forward Power | 1350 W | uvm.edu |
| Reflected Power | < 5 W | uvm.edu |
| Plasma Argon Flow | 13.0 L/min | uvm.edu |
| Nebulizer Argon Flow | 0.82 L/min | uvm.edu |
| Sample Uptake Rate | 0.6 mL/min | uvm.edu |
| Isotopes Monitored | ¹⁰B, ¹¹B | uvm.edu |
Theoretical and Computational Chemistry Investigations of Benzo a Acridin 12 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like Benzo[a]acridin-12-amine. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p)), provide a balance of accuracy and computational efficiency for analyzing geometry, molecular orbitals, and reactivity. researchgate.net
Geometry Optimization and Molecular Conformation
The geometry of this compound is defined by its core structure: a tetracyclic aromatic system of three benzene (B151609) rings fused to a central pyridine (B92270) ring, which forms the acridine (B1665455) scaffold. The parent molecule, Benzo[a]acridine, is a planar or near-planar entity. nih.gov Upon addition of an amino (-NH2) group at the C12 position, the molecule is expected to largely retain this planarity.
Geometry optimization calculations using DFT would refine the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The fusion of the benzene ring at the [a] position creates a rigid, sterically constrained structure. The exocyclic amino group at position 12 is predicted to lie in or very close to the plane of the aromatic rings to maximize resonance stabilization. The orientation of the amine's hydrogen atoms would be a key conformational variable. While free rotation around the C12-N bond is possible, the planar conformation is typically favored in related amino-aromatic compounds.
Table 1: Predicted Structural Characteristics of this compound
| Feature | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| Core Structure | Tetracyclic, near-planar aromatic system | Based on the known structure of Benzo[a]acridine. nih.gov |
| C12-N Bond | Partial double bond character | Due to resonance between the amino lone pair and the acridine π-system. |
| Amino Group | Co-planar with the aromatic rings | Maximizes electronic delocalization and stability. |
| Symmetry | Asymmetric (C1 point group) | Due to the fusion pattern and substituent position. |
Electronic Structure Analysis (HOMO-LUMO Energy Levels, Internal Charge Transfer)
The electronic properties of this compound are governed by its extended π-conjugated system and the influence of the nitrogen heteroatom and the amino substituent. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's electronic behavior. researchgate.net
The amino group acts as a strong electron-donating group (EDG) through resonance. This has a predictable effect on the frontier molecular orbitals:
HOMO Energy: The EDG is expected to significantly raise the energy of the HOMO. The electron density of the HOMO would be largely distributed over the benzo[a]acridine ring system and the exocyclic nitrogen atom. chemrxiv.org
LUMO Energy: The LUMO energy is less affected but may be slightly lowered. The LUMO is anticipated to be distributed primarily over the electron-deficient acridine core.
HOMO-LUMO Gap (ΔE): The raising of the HOMO energy leads to a smaller HOMO-LUMO energy gap compared to the unsubstituted Benzo[a]acridine parent. A smaller energy gap suggests that the molecule is more easily excited and is generally more chemically reactive. researchgate.net
This electronic arrangement facilitates Internal Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron is promoted from the HOMO to the LUMO. This corresponds to a transfer of electron density from the amino group and associated rings (the donor part) to the electron-accepting acridine core. This ICT character is a hallmark of many substituted aromatic amines and is crucial for their photophysical properties, such as fluorescence.
Table 2: Illustrative Frontier Orbital Energies for Acridine Derivatives Note: These are representative values for related compounds, not this compound itself, to illustrate electronic principles.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source Context |
|---|---|---|---|---|
| Acridine Derivative P1 | -5.463 | -0.665 | 4.798 | Illustrates a baseline for a polycyclic aza-arene. nih.gov |
| Acridine Derivative P8 | -5.698 | -1.997 | 3.701 | Shows reduction in energy gap with substitution. nih.gov |
Aromaticity and Resonance Energy Analysis (e.g., Circuit Current Theory)
The aromaticity of this compound is a key determinant of its stability. The core structure is a polycyclic aromatic heterocycle. Aromaticity can be quantified using various computational methods, including those based on magnetic criteria (like Nucleus-Independent Chemical Shift, NICS) and energetic criteria (Topological Resonance Energy, TRE). nih.gov
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital Theory (MOT) provides a framework for predicting chemical reactivity by examining the frontier orbitals (HOMO and LUMO). youtube.com
Electrophilic Attack: The HOMO represents the region of highest electron density and is the site most susceptible to attack by electrophiles. For this compound, the HOMO density is expected to be high on the exocyclic amino group and at certain carbon atoms of the electron-rich benzene rings.
Nucleophilic Attack: The LUMO indicates the regions most susceptible to nucleophilic attack. In acridine systems, the carbon atoms adjacent to the ring nitrogen (such as C12) are often electron-deficient and thus are primary sites for nucleophilic substitution. However, the presence of the amino group at C12 would deactivate this position toward nucleophiles and instead direct them to other electron-poor sites on the acridine nucleus.
Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to provide a quantitative measure of reactivity. researchgate.net
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation for this compound (Predicted) |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Relatively low, indicating it is a good electron donor. researchgate.net |
| Electron Affinity (A) | A ≈ -ELUMO | Moderate, indicating some ability to accept an electron. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Relatively low (a "soft" molecule), indicating high polarizability and reactivity. researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | Moderate to high, reflecting the presence of nitrogen atoms. |
Structure-Activity Relationship (SAR) Modeling and Prediction
While specific SAR models for this compound are not available, extensive SAR studies on related acridine and benzoacridine derivatives provide a strong basis for prediction. nih.govchemisgroup.us These compounds are frequently studied for their biological activities, particularly as anticancer agents that interact with DNA and topoisomerase enzymes.
Key SAR insights applicable to this compound include:
Planarity: The flat, planar structure of the tetracyclic system is a critical feature for intercalating between the base pairs of DNA. This is a primary mechanism of action for many acridine-based drugs.
Substituents: The nature and position of substituents are crucial. An amino group, like the one at position 12, can significantly enhance DNA binding affinity through hydrogen bonding with the phosphate (B84403) backbone or base pairs of DNA.
Basic Center: The pyridine nitrogen (at position 7) provides a basic center that is typically protonated at physiological pH. This positive charge is often essential for strong electrostatic interactions with the negatively charged DNA backbone.
Quantitative Structure-Activity Relationship (QSAR) models for related compounds often correlate biological activity with physicochemical descriptors like hydrophobicity (logP), electronic parameters (Hammett constants), and steric factors. nih.gov For this compound, a QSAR model would likely identify the planarity, hydrogen-bonding capacity of the amino group, and the pKa of the ring nitrogen as key predictors of its biological activity.
Tautomerism and Isomerism Studies
This compound can exhibit tautomerism, a form of constitutional isomerism involving the migration of a proton. Specifically, it can exist in an equilibrium between the amino form and the imino form.
Amino Tautomer: this compound
Imino Tautomer: Benzo[a]acridin-12(7H)-imine
This amino-imino tautomerism is a well-known phenomenon in 9-aminoacridines and other heterocyclic amines. nih.gov In most solvents and under typical conditions, the amino form is thermodynamically more stable and therefore predominates. However, the stability of the tautomers can be influenced by the solvent environment and the electronic state (ground vs. excited). Computational studies can predict the relative energies of the two tautomers and the energy barrier for their interconversion. It has been shown in related systems that while the amino form may be more stable in the ground state, the imino form can become more stable in the excited state, which has significant implications for the molecule's fluorescence and photochemical behavior. nih.gov
Mechanistic Research on the Biological Activity of Benzo a Acridin 12 Amine Derivatives in Vitro
Molecular Interactions with Nucleic Acids
The planar aromatic structure of benzo[a]acridin-12-amine derivatives facilitates their interaction with nucleic acids, primarily through non-covalent and covalent binding mechanisms. These interactions are fundamental to their biological effects.
DNA Intercalation Mechanisms
The primary mode of non-covalent interaction between this compound derivatives and DNA is intercalation. This process involves the insertion of the planar acridine (B1665455) ring system between the base pairs of the DNA double helix. The stability of this interaction is largely driven by π-π stacking forces between the aromatic rings of the benzo[a]acridine core and the DNA bases. usp.br This intercalation process can lead to structural distortions in the DNA, such as unwinding of the helix and an increase in the separation between base pairs, which can interfere with DNA replication and transcription. usp.brnih.gov
The efficiency of intercalation and the stability of the resulting drug-DNA complex are influenced by the nature and position of substituents on the benzo[a]acridine scaffold. The introduction of positively charged side chains can further enhance binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov
Binding to G-Quadruplex Structures
In addition to duplex DNA, this compound derivatives have been investigated for their ability to bind to and stabilize G-quadruplex (G4) structures. reading.ac.uk These are non-canonical four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of several oncogenes. nih.govreading.ac.uk The binding of ligands to G4 structures is typically characterized by end-stacking, where the planar aromatic molecule stacks on the terminal G-tetrad. reading.ac.uk
The interaction of this compound derivatives with G-quadruplexes can stabilize these structures, thereby inhibiting the activity of enzymes that act on them, such as telomerase. This stabilization can also modulate the expression of genes regulated by G4 motifs in their promoter regions. nih.govacs.org For instance, certain 12-N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives have demonstrated strong binding affinity and stabilizing ability for the c-myc G-quadruplex structure. nih.gov
Covalent Adduct Formation with DNA
While intercalation is a non-covalent interaction, some derivatives of polycyclic aromatic hydrocarbons, the broader class to which benzo[a]acridines belong, are known to form covalent adducts with DNA after metabolic activation. nih.gov This typically involves the enzymatic conversion of the parent compound into reactive electrophilic species, such as diol epoxides, which can then react with nucleophilic sites on DNA bases, particularly guanine. nih.govnyu.edu The formation of these covalent adducts can lead to mutations and are a hallmark of chemical carcinogenesis. Research on related compounds like benzo[a]pyrene (B130552) has extensively detailed the formation of such adducts. nih.govnyu.edu While specific studies on covalent adduct formation by this compound itself are less common, the structural similarities suggest a potential for such mechanisms, particularly under conditions of metabolic activation.
Enzyme Inhibition Studies
The interaction of this compound derivatives with DNA can consequently lead to the inhibition of enzymes that utilize DNA as a substrate.
Topoisomerase I and II Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Acridine derivatives are well-known inhibitors of both topoisomerase I and II. nih.govresearchgate.net They act as "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. usp.br This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering apoptotic cell death. usp.brnih.gov
The inhibitory activity of this compound derivatives against topoisomerases is a critical aspect of their potential as anticancer agents. The planar ring system intercalates into the DNA at the site of enzyme cleavage, sterically hindering the re-ligation step. nih.gov The specific substituents on the acridine ring can influence the potency and selectivity of inhibition for topoisomerase I versus topoisomerase II.
Telomerase Inhibition
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its activity is crucial for the immortal phenotype of most cancer cells. As mentioned earlier, the G-quadruplex structures found in telomeric DNA are a key target for inducing telomerase inhibition. nih.gov By binding to and stabilizing these G-quadruplexes, this compound derivatives can block the access of telomerase to the telomeric DNA substrate, thereby inhibiting its activity. nih.gov This mechanism offers a promising avenue for anticancer drug development, as telomerase is not significantly active in most normal somatic cells.
Tubulin Polymerization Inhibition
While the broader class of acridine derivatives has been investigated for its effects on tubulin dynamics, specific data on the inhibition of tubulin polymerization by this compound derivatives is limited. Research on structurally related compounds, such as benzo[c]acridine-diones, has shown that these molecules can act as inhibitors of tubulin polymerization. For instance, a study on novel benzo[c]acridine-diones demonstrated that one derivative, compound 4g, inhibited tubulin polymerization in a dose-dependent manner, functioning similarly to colchicine (B1669291) nih.gov. This finding suggests that the benzoacridine scaffold may have the potential to interact with the tubulin protein. However, without direct studies on this compound derivatives, it remains to be confirmed if they share this mechanism of action.
Table 1: Tubulin Polymerization Inhibition by a Related Benzo[c]acridine-dione Derivative
| Compound | Activity | Reference |
|---|---|---|
| Compound 4g (a benzo[c]acridine-dione) | Inhibitor of tubulin polymerization | nih.gov |
Other Enzymatic Targets (e.g., Aromatase, Glycosyltransferase, Acetylcholinesterase)
The inhibitory activity of this compound derivatives against enzymes such as aromatase, glycosyltransferase, and acetylcholinesterase is not well-documented. However, studies on the broader acridine and acridone (B373769) families indicate that these scaffolds can interact with various enzymatic targets.
For example, some acridone derivatives have been identified as potential inhibitors of aromatase and glycosyltransferase through quantitative SAR and molecular modeling studies rsc.org. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a target for certain cancer therapies.
In the context of neurodegenerative diseases, acridine derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. rsc.org A variety of acridine derivatives have been synthesized and shown to effectively inhibit AChE. nih.gov
Table 2: Enzymatic Inhibition by Related Acridine/Acridone Derivatives
| Enzyme | Inhibitory Activity Noted in Acridine/Acridone Derivatives | Reference |
|---|---|---|
| Aromatase | Yes | rsc.org |
| Glycosyltransferase | Yes | rsc.org |
| Acetylcholinesterase | Yes | rsc.orgnih.gov |
Cellular Pathway Modulation (in vitro)
The ability of a compound to modulate cellular pathways, such as inducing cell cycle arrest and apoptosis, is a key indicator of its potential as a therapeutic agent.
Induction of Cell Cycle Arrest
The specific effects of this compound derivatives on the cell cycle have not been extensively reported. However, research on related benzo[c]acridine-diones has provided some insights. For example, flow cytometry analysis of cancer cells treated with a benzo[c]acridine-dione derivative (compound 4g) showed an induction of cell-cycle arrest at the G2/M phase nih.gov. This arrest is a common mechanism for anti-cancer agents that interfere with microtubule dynamics. Other studies on different acridine derivatives have also reported cell cycle arrest, suggesting this may be a class effect, although the specific phase of arrest can vary. rsc.org
Apoptosis Induction Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism for anti-cancer drugs. While direct evidence for this compound derivatives is scarce, a study on a benzimidazole (B57391) acridine derivative, N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine (a compound with a different acridine core), demonstrated the induction of apoptosis in human colon cancer cells. This was evidenced by the appearance of condensed chromatin and apoptotic bodies nih.gov. The study further revealed that this compound activated both the intrinsic and extrinsic apoptosis pathways, involving the upregulation of death receptor-5 (DR5) and the activation of various caspases nih.gov.
Another study on a new spiro-acridine derivative also showed the induction of apoptosis in colorectal carcinoma cells mdpi.com. At lower concentrations, a benzo[c]acridine-dione derivative was also found to induce apoptosis nih.gov. These findings in related but distinct molecules suggest that the broader acridine scaffold is capable of initiating apoptotic signaling.
Table 3: Cellular Pathway Modulation by Related Acridine Derivatives
| Cellular Pathway | Observed Effect in Related Acridine Derivatives | Specific Finding | Reference |
|---|---|---|---|
| Cell Cycle Arrest | Yes | Induction of G2/M phase arrest by a benzo[c]acridine-dione. | nih.gov |
| Apoptosis Induction | Yes | Activation of intrinsic and extrinsic pathways by a benzimidazole acridine derivative. | nih.gov |
Applications of Benzo a Acridin 12 Amine Derivatives in Advanced Materials
Organic Electronics (Organic Light-Emitting Diodes, Organic Photovoltaics, Organic Field-Effect Transistors)
The versatility of the benzo[a]acridine structure allows for its incorporation into various components of organic electronic devices, where it can serve as an emitter, host, or charge-transporting material.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of benzo[a]acridine have demonstrated significant potential as emitting materials in OLEDs, particularly for achieving efficient and stable deep-blue emission, a crucial component for full-color displays and solid-state lighting. Researchers have synthesized novel chromophores based on the 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) core. rsc.org These materials are designed to function as deep-blue fluorescent emitters with narrow-band emission, which is critical for high color purity. rsc.orgresearchgate.net
For instance, two specific derivatives, 12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN) and 4-(12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridin-3-yl)benzonitrile (BAPCN), have been developed and studied as deep-blue emitters. rsc.org Non-doped OLED devices fabricated with these materials exhibit low turn-on voltages and, notably, a significantly suppressed efficiency roll-off at high brightness. rsc.org The BAPCN-based device showed a negligible external quantum efficiency (EQE) roll-off of only 4.4% at a luminance of 10,000 cd/m², highlighting its potential for high-performance OLED applications. rsc.org The favorable optoelectronic properties are attributed to the balanced carrier transporting capabilities of these molecules. rsc.org
Detailed studies on BACN have identified it as a promising fluorescent material for enhancing the color purity of OLEDs, with a full width at half-maximum (FWHM) of 19.924 nm and a radiative lifetime of 16.071 ns. researchgate.net The fusion of acridine (B1665455) with other molecular units, such as benzofuran (B130515) or benzothiophene, has also been explored to create high-performance thermally activated delayed fluorescence (TADF) emitters for OLEDs with high efficiency and reduced roll-off. researchgate.net
Table 1: Performance of Benzo[a]acridine Derivatives in OLEDs
| Compound | Role | Max EQE (%) | Emission Color | Key Finding | Reference |
|---|---|---|---|---|---|
| BACN | Emitter | Not specified | Deep-Blue | Narrow emission (FWHM ~20 nm), good for color purity. | researchgate.net |
| BAPCN | Emitter | Not specified | Deep-Blue | Negligible EQE roll-off (4.4%) at high luminance. | rsc.org |
| 12BTAc-PM | Emitter | 25.6% | Sky-Blue | High maximum EQE but with significant efficiency roll-off. | researchgate.net |
Organic Photovoltaics (OPVs)
In the field of organic photovoltaics, the design of efficient donor and acceptor materials is paramount. While specific research focusing exclusively on Benzo[a]acridin-12-amine derivatives for OPVs is not prominent, the broader class of nitrogen-containing heterocyclic compounds is extensively studied. The fundamental principle of OPVs relies on a bulk heterojunction active layer, typically composed of electron-donating and electron-accepting organic semiconductors.
The development of novel donor-acceptor type homopolymers, such as those based on asymmetrical benzo[dithiophene (BDT), has led to significant improvements in power conversion efficiency (PCE). mdpi.com These materials demonstrate how molecular asymmetry and the introduction of specific functional groups can enhance optical absorption, optimize energy levels, and improve film morphology, leading to higher short-circuit current (JSC), open-circuit voltage (VOC), and fill factor (FF). mdpi.com For instance, an asymmetrical BDT-based homopolymer achieved a PCE of 11.5%. mdpi.com Furthermore, computational methods like inverse materials design are being used to screen vast libraries of organic molecules, such as coronene (B32277) derivatives, to identify candidates with optimal properties for transparent photovoltaics. rsc.org Given the tunable electronic properties of the benzo[a]acridine core, it represents a plausible candidate for future design and synthesis of donor or acceptor materials for OPV applications.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are a cornerstone technology for flexible electronics, sensors, and displays. rsc.org The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used in its active layer. Acridine derivatives have been investigated as components in advanced semiconductor materials for OFETs.
For example, spiro[acridine-fluorene] derivatives have been synthesized and employed as the charge trapping layer in OFET-based memory devices. sioc-journal.cn In one study, two molecules, SFDBA-DCz and SFDBA-DPA, were created based on a spiro[acridine-fluorene] core. sioc-journal.cn The device using the SFDBA-DCz thin film exhibited superior performance with a higher field-effect mobility and a better on/off current ratio. sioc-journal.cn This was attributed to its good film-forming properties, which facilitated the growth of a smooth pentacene (B32325) semiconductor layer on top. sioc-journal.cn In contrast, other complex heterocyclic systems, such as arylenediimide-thiophene derivatives, have also been shown to yield high-performance n-channel OFETs with electron mobilities as high as 0.35 cm²/V·s. northwestern.edu
Table 2: Performance of Acridine-Based Derivatives in OFETs
| Compound | Role | Mobility (μ) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) | Reference |
|---|---|---|---|---|---|
| SFDBA-DCz | Charge-trapping layer | 0.35 cm²·V⁻¹·s⁻¹ | 2.1 × 10⁴ | -1.76 V | sioc-journal.cn |
| SFDBA-DPA | Charge-trapping layer | 0.04 cm²·V⁻¹·s⁻¹ | 2.3 × 10⁴ | 1.70 V | sioc-journal.cn |
Electroluminescent Materials
Electroluminescence is the phenomenon where a material emits light in response to the passage of an electric current. Benzo[a]acridine derivatives have emerged as a significant class of electroluminescent materials. rsc.org Their inherent chemical and physical properties make them suitable for converting electricity into light efficiently. rsc.orgresearchgate.net
The development of 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) as a novel chromophore for deep-blue emitters is a prime example of their application as electroluminescent materials. rsc.org Derivatives like BACN and BAPCN, built upon this core, show strong fluorescence and are designed specifically for use as the emissive layer in OLEDs. rsc.orgresearchgate.net Their electroluminescent properties are characterized by high color purity and stable performance, which are essential for high-quality displays. rsc.org The rigid and planar structure of the benzo[a]acridine framework helps in reducing non-radiative energy dissipation, thereby enhancing the luminescence efficiency. rsc.org
Fluorescent Probes and Dyes for Biomolecular Visualization
Acridine-based compounds have a long history of use as fluorescent dyes and probes due to their strong fluorescence and ability to interact with biomolecules. scielo.org.mx The planar aromatic ring system of acridine allows it to intercalate into the base pairs of DNA, a property that has been exploited in the development of anticancer drugs and molecular probes. scielo.org.mx
Acridine-based hybrid fluorescent dyes are a subject of significant research attention for applications in bioimaging and sensing. researchgate.net Scientists work on modifying the acridine chromophore with other functional groups to improve properties like water solubility, biocompatibility, and target specificity. researchgate.net While specific examples focusing on this compound are not detailed in the search results, the fundamental properties of the acridine family suggest their strong potential in this area. Their ability to fluoresce upon binding to a target molecule makes them excellent candidates for visualizing cellular components and processes.
Laser Technologies
There is currently limited information available from the provided search results regarding the specific application of this compound derivatives in laser technologies. The development of organic solid-state lasers requires materials with high photoluminescence quantum yields, low amplified spontaneous emission (ASE) thresholds, and good photostability. While some complex organic molecules are used as the gain medium in dye lasers and organic lasers, the suitability of this specific class of compounds for such applications has not been extensively reported in the available literature.
Future Directions and Emerging Research Areas
Novel Synthetic Pathways and Catalyst Development
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern medicinal chemistry. For benzo[a]acridine derivatives, future research is expected to focus on the following areas:
One-Pot Multi-Component Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, are highly efficient. scielo.org.mx The synthesis of benzo[c]acridine derivatives has been successfully achieved through the three-component condensation of aromatic aldehydes, dimedone, and 1-naphthylamine. scielo.org.mxresearchgate.net This approach reduces time, energy, and waste, making it a desirable pathway for generating libraries of benzo[a]acridine analogs for screening. scielo.org.mx
Heterogeneous Catalysis: The use of reusable solid catalysts is a key aspect of green chemistry. Nanoporous silica (B1680970) materials like SBA-15 functionalized with sulfonic acid (SBA-Pr-SO3H) have proven to be highly effective, recyclable catalysts for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives under solvent-free conditions. scielo.org.mxresearchgate.net Similarly, acidic magnetic dendrimers (e.g., Fe3O4@SiO2@TAD-G2-SO3H) have been used as highly efficient and easily separable catalysts for the synthesis of related acridinones, with high yields and the ability to be recycled multiple times with minimal loss of activity. nih.gov Research into novel catalysts, such as copper-exchanged NaY zeolite, is also a promising avenue for the solvent-free synthesis of acridine (B1665455) derivatives. rsc.org
Advanced Functionalization for Targeted Applications
The biological activity of benzo[a]acridine derivatives can be finely tuned by introducing various functional groups. Advanced functionalization strategies are key to developing compounds with high potency and selectivity for specific biological targets.
Targeting Specific Receptors: Research has shown that 12-arylbenzo[a]acridines can act as selective estrogen-receptor modulators (SERMs). researchgate.net By modifying the substituents on the aryl group at the 12-position, it is possible to achieve strong binding affinity for estrogen receptors α and β without significant interaction with the estrogen-related receptor γ, which is often associated with adverse effects. researchgate.net This highlights the potential for creating targeted therapies for hormone-dependent cancers.
Enhancing Bioavailability and Specificity: The attachment of sugar moieties to the acridine core is a promising strategy for improving the water solubility and tumor-targeting capabilities of these compounds. scielo.br Glycoconjugated derivatives of related naphthoquinones have shown significant cytotoxic activity, suggesting that this approach could be beneficial for developing more effective anticancer agents based on the benzo[a]acridine scaffold. scielo.br
Development of Hybrid Molecules: Creating hybrid molecules that combine the DNA-intercalating properties of the acridine ring with other pharmacophores is an emerging area. For instance, linking acridine to platinum complexes or to DNA-methylating moieties has been explored to create multifunctional anticancer agents. nih.gov Another approach involves creating bis-acridine molecules, where two acridine units are connected by a linker, to enhance DNA binding affinity through bis-intercalation. mdpi.com
Integrated Computational and Experimental Approaches
The integration of computational modeling with experimental synthesis and biological evaluation can accelerate the drug discovery process.
Molecular Docking: Molecular docking simulations are invaluable for predicting the binding modes and affinities of benzo[a]acridine derivatives with their biological targets. For example, docking studies have been used to understand the interaction of benzo[c]acridine-diones with the colchicine-binding site of tubulin, providing insights into their mechanism as tubulin polymerization inhibitors. nih.gov Such studies can guide the design of new analogs with improved binding characteristics.
Structure-Activity Relationship (SAR) Studies: By combining the synthesis of a series of analogs with computational analysis and biological testing, researchers can establish clear structure-activity relationships. This allows for the rational design of more potent and selective compounds. For example, the development of new sulfonamide derivatives linked to a pyrimidine-2-amine scaffold was guided by the structure of known V600E-BRAF inhibitors, leading to the identification of potent new anticancer agents. mdpi.com A similar integrated approach would be highly beneficial for the optimization of Benzo[a]acridin-12-amine.
Exploration of New Biological Mechanisms
While DNA intercalation is a well-established mechanism of action for many acridine derivatives, ongoing research is uncovering a broader range of biological activities. nih.govusp.br
Induction of Apoptosis and Cell Cycle Arrest: Beyond simple DNA binding, newer benzo[c]acridine-dione derivatives have been shown to induce cell-cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. nih.gov Some compounds have been observed to cause necrosis at higher concentrations. researchgate.net Understanding the specific pathways involved, such as the activation of caspase-3, is a key area for future investigation. researchgate.net
Inhibition of Tubulin Polymerization: Some novel benzo[c]acridine-diones have been identified as inhibitors of tubulin polymerization, a mechanism distinct from DNA intercalation. nih.gov This dual-action potential—targeting both DNA and the cytoskeleton—could be a valuable strategy for overcoming drug resistance.
Modulation of Electron Transfer and Oxidative Stress: The acridine ring system can participate in electron transfer reactions when intercalated into DNA. nih.gov Depending on the substituents, acridine derivatives can act as electron donors or acceptors, potentially leading to oxidative stress and contributing to their cytotoxic effects. nih.govresearchgate.net Further exploration of these redox properties could lead to the development of drugs with novel mechanisms of action.
Development in Materials Science Applications
The unique photophysical and chemical properties of the acridine nucleus also make it an attractive scaffold for applications in materials science.
Corrosion Inhibition: Acridine and its derivatives have been shown to be effective corrosion inhibitors for metals and alloys. nih.gov Their planar structure facilitates strong adsorption onto metal surfaces, forming a protective layer. nih.gov The presence of heteroatoms and π-electrons in the benzo[a]acridine structure makes it a promising candidate for the development of new, environmentally friendly corrosion inhibitors.
Photodynamic Therapy (PDT): The combination of an acridine derivative with a photosensitizer, such as a porphyrin, has been explored for use in photodynamic therapy. nih.gov In this approach, the acridine moiety acts as a DNA-intercalating anchor, localizing the photosensitizer to the DNA of cancer cells. Subsequent irradiation with light of a specific wavelength generates reactive oxygen species that cause cell death. nih.gov
Sensors and Probes: The fluorescent nature of the acridine ring system makes it suitable for the development of chemical sensors. Acridine-based compounds have been designed to act as selective ion sensors, which could have applications in environmental monitoring and biological imaging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
